molecular formula C7H3ClFIO B14757288 2-Chloro-4-fluoro-3-iodobenzaldehyde

2-Chloro-4-fluoro-3-iodobenzaldehyde

Cat. No.: B14757288
M. Wt: 284.45 g/mol
InChI Key: VDPMJKHBCCULDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-fluoro-3-iodobenzaldehyde is a halogen-substituted benzaldehyde with the molecular formula C7H3ClFIO. This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzaldehyde core. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-3-iodobenzaldehyde typically involves halogenation reactions. One common method is the halogen exchange reaction, where a precursor compound such as 2-Chloro-4-fluorobenzaldehyde undergoes iodination. The reaction conditions often include the use of iodine and a suitable catalyst under controlled temperature and pressure .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-3-iodobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-4-fluoro-3-iodobenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-3-iodobenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to modifications of proteins and enzymes, affecting their function and activity. The pathways involved may include enzyme inhibition and covalent binding to active sites .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorobenzaldehyde
  • 2-Chloro-3-fluoro-4-iodobenzaldehyde
  • 4-Chloro-2-fluorobenzaldehyde

Comparison

2-Chloro-4-fluoro-3-iodobenzaldehyde is unique due to the presence of three different halogen atoms on the benzaldehyde ring. This unique substitution pattern imparts distinct chemical properties, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

IUPAC Name

2-chloro-4-fluoro-3-iodobenzaldehyde

InChI

InChI=1S/C7H3ClFIO/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H

InChI Key

VDPMJKHBCCULDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)Cl)I)F

Origin of Product

United States

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